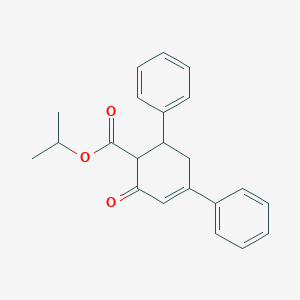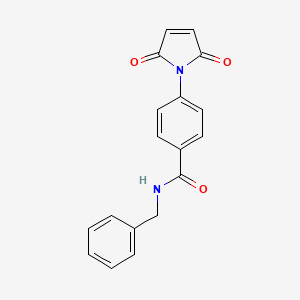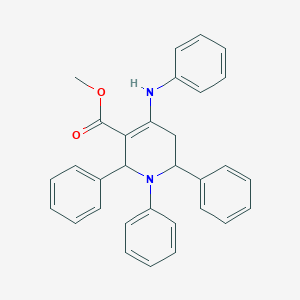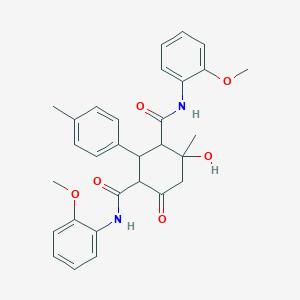![molecular formula C23H20N2O7 B11044118 2-[4,8-dimethoxy-6-(4-methoxyphenyl)furo[2,3-f][1,3]benzodioxol-7-yl]-1-(1H-imidazol-1-yl)ethanone](/img/structure/B11044118.png)
2-[4,8-dimethoxy-6-(4-methoxyphenyl)furo[2,3-f][1,3]benzodioxol-7-yl]-1-(1H-imidazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4,8-DIMETHOXY-6-(4-METHOXYPHENYL)FURO[2,3-F][1,3]BENZODIOXOL-7-YL]-1-(1H-IMIDAZOL-1-YL)-1-ETHANONE is a complex organic compound with a unique structure that includes multiple methoxy groups, a furobenzodioxole ring, and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,8-DIMETHOXY-6-(4-METHOXYPHENYL)FURO[2,3-F][1,3]BENZODIOXOL-7-YL]-1-(1H-IMIDAZOL-1-YL)-1-ETHANONE typically involves multiple steps, starting from simpler precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining consistency and quality. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-[4,8-DIMETHOXY-6-(4-METHOXYPHENYL)FURO[2,3-F][1,3]BENZODIOXOL-7-YL]-1-(1H-IMIDAZOL-1-YL)-1-ETHANONE can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-[4,8-DIMETHOXY-6-(4-METHOXYPHENYL)FURO[2,3-F][1,3]BENZODIOXOL-7-YL]-1-(1H-IMIDAZOL-1-YL)-1-ETHANONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4,8-DIMETHOXY-6-(4-METHOXYPHENYL)FURO[2,3-F][1,3]BENZODIOXOL-7-YL]-1-(1H-IMIDAZOL-1-YL)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The imidazole moiety can bind to enzymes and receptors, modulating their activity. The compound may also interact with cellular membranes and proteins, affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Coumarins: Known for their biological activities and used in various medicinal applications.
Quinolones: Widely used as antibiotics and have a similar heterocyclic structure.
Flavonoids: Natural compounds with diverse biological activities and structural similarities.
Uniqueness
What sets 2-[4,8-DIMETHOXY-6-(4-METHOXYPHENYL)FURO[2,3-F][1,3]BENZODIOXOL-7-YL]-1-(1H-IMIDAZOL-1-YL)-1-ETHANONE apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C23H20N2O7 |
|---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
2-[4,8-dimethoxy-6-(4-methoxyphenyl)furo[2,3-f][1,3]benzodioxol-7-yl]-1-imidazol-1-ylethanone |
InChI |
InChI=1S/C23H20N2O7/c1-27-14-6-4-13(5-7-14)18-15(10-16(26)25-9-8-24-11-25)17-19(28-2)22-23(31-12-30-22)21(29-3)20(17)32-18/h4-9,11H,10,12H2,1-3H3 |
InChI Key |
UBXCVALHGCWFOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(O2)C(=C4C(=C3OC)OCO4)OC)CC(=O)N5C=CN=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-2-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl]acetamide](/img/structure/B11044042.png)


amino}-2-oxoethyl)benzamide](/img/structure/B11044068.png)

![1-hydroxy-4,4,6-trimethyl-1-(2-oxocyclopentyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11044072.png)
![3-[(4-Methylphenyl)sulfonyl]-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazine](/img/structure/B11044076.png)


![7-Methyl-2-phenyl[1,2,4]triazolo[1,5-A]pyrimidin-6-YL cyanide](/img/structure/B11044093.png)
methyl cyanide](/img/structure/B11044099.png)
![N-{2-[(1,3-benzodioxol-5-ylmethyl){2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}amino]-2-oxoethyl}benzamide](/img/structure/B11044107.png)
![2-Cyclobutyl-6-(methylsulfonyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11044109.png)
![ethyl 3-(4-methyl-6-oxo-2-{N'-[3-(trifluoromethyl)phenyl]carbamimidamido}-1,6-dihydropyrimidin-5-yl)propanoate](/img/structure/B11044111.png)
